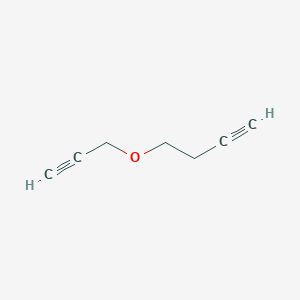

4-(Prop-2-yn-1-yloxy)but-1-yne

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(Prop-2-yn-1-yloxy)but-1-yne follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound's official IUPAC name reflects its structural composition, with the but-1-yne chain serving as the principal functional group and the prop-2-yn-1-yloxy substituent identified as an ether linkage at the fourth carbon position. This nomenclature system ensures unambiguous identification of the compound's molecular architecture and facilitates accurate communication within the scientific community.

The molecular formula C₇H₈O represents the empirical composition of the compound, indicating seven carbon atoms, eight hydrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 108.14 grams per mole through computational analysis, with a monoisotopic mass of 108.057515 atomic mass units providing additional precision for mass spectrometric identification. These fundamental parameters establish the compound's position within the broader classification of low molecular weight organic compounds containing alkyne and ether functionalities.

Properties

IUPAC Name |

4-prop-2-ynoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h1-2H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZAKRZEYYCBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452869 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75405-46-8 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Prop-2-yn-1-yloxy)but-1-yne can be synthesized through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as copper, and specific reaction conditions, such as temperature and pressure, are crucial to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yloxy)but-1-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.

Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₁₄O

Molecular Weight: 142.20 g/mol

CAS Number: 1393576-68-5

The compound features a unique alkyne functional group, which contributes to its reactivity and potential biological activity. The ability of this compound to form covalent bonds with nucleophilic sites on proteins is particularly noteworthy, influencing metabolic pathways and enzyme functions.

Antimicrobial Properties

Research indicates that 4-(Prop-2-yn-1-yloxy)but-1-yne exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The ability to disrupt bacterial cell membranes could be a mechanism for this activity.

Enzyme Interaction

The compound has shown promise in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to the development of new therapeutic agents that can enhance drug efficacy or reduce toxicity.

Therapeutic Applications

The structural characteristics of this compound derivatives position them as candidates for pharmaceutical applications:

- Anticancer Agents : Certain derivatives have exhibited significant cytotoxicity against cancer cell lines, indicating their potential for further development as anticancer drugs.

- Pain Management : Research into interactions with opioid receptors suggests potential applications in analgesics, providing new avenues for pain relief therapies.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives against cancer cell lines. Results showed specific compounds with significant cytotoxicity, indicating their potential as anticancer agents .

Investigation into Photocurable Resins

Research has investigated photocurable thiol-yne resins incorporating this compound for biomedical applications. The study highlighted the versatility of these resins in producing medical devices through UV-based manufacturing processes .

Synthesis of Aminoacetylenicoxyquinazoline Derivatives

Another study synthesized derivatives based on this compound and tested their antiproliferative activities against breast and colon cancer cell lines. While some exhibited weak activity compared to standard treatments, further structural modifications were suggested to enhance efficacy .

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)but-1-yne involves its interaction with molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to modify biomolecules and influence biological pathways.

Comparison with Similar Compounds

Structural Analogs with Propargyl Ether Groups

1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone

- Structure : Aromatic derivative with a propargyl ether group attached to a hydroxyphenyl ring and an acetyl substituent (C₉H₈O₂) .

- Key Data : Single-crystal X-ray analysis (R factor = 0.043) confirms planar geometry and intramolecular hydrogen bonding, enhancing stability .

- Applications: Potential use in photodynamic therapy due to aromatic conjugation.

Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate

- Structure : Combines a propargyl ether-linked phenyl group with an α,β-unsaturated ester (C₁₅H₁₄O₄) .

- Key Data : Synthesized via regioselective routes, highlighting the role of propargyl ethers in stabilizing intermediates during multistep syntheses .

- Applications : Intermediate in bioactive molecule synthesis.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Replaces the ether oxygen with sulfur (C₄H₃NS, CAS: 24309-48-6) .

- Applications : Thiol-ene chemistry and agrochemical precursors.

Functional Group Variations

4-(1-Hydroxypropoxy)but-2-yn-1-ol

Biological Activity

4-(Prop-2-yn-1-yloxy)but-1-yne is an organic compound recognized for its potential biological activities. This compound, with the chemical formula , has garnered interest in medicinal chemistry due to its structural properties and the implications of its derivatives in various biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic MicroRNAs : Studies have shown that derivatives of this compound can inhibit the expression of microRNA-21, which is associated with various cancers. For instance, a specific derivative, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide (compound 1j), demonstrated significant inhibition of miR-21 expression in cancer cell lines, enhancing apoptosis and reducing proliferation in HeLa and U-87 MG cells .

- Cholinesterase Inhibition : Compounds related to this compound have been investigated for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative disorders like Alzheimer's disease. Some derivatives exhibited potent inhibition against cholinesterases, indicating their potential as therapeutic agents .

- Calcium Channel Blockade : Certain derivatives also show promise as calcium channel blockers, which can be beneficial in managing cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound and its derivatives is influenced by their structural features. A systematic SAR study revealed that modifications at specific positions on the aromatic rings significantly affect their activity against target pathways such as NF-kB and ISRE signaling .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of 4-benzoylamino-N-(prop-2-yn-1-yloxy)butanamide (compound 1j), researchers evaluated its effects on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against HeLa cells. Flow cytometric analysis confirmed that treatment with compound 1j led to increased apoptosis rates compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of derivatives related to this compound in models of neurodegeneration. These compounds were shown to inhibit cholinesterase activity effectively, suggesting their potential utility in treating cognitive decline associated with Alzheimer's disease. The study highlighted the importance of specific functional groups that enhance binding affinity to cholinesterase enzymes .

Q & A

Q. How can interdisciplinary teams collaboratively address gaps in the toxicity profile of this compound?

- Methodological Answer : Partner with toxicology labs to conduct Ames tests (mutagenicity) and acute toxicity studies in model organisms (e.g., Daphnia magna). Share raw data via platforms like Zenodo or Figshare. Draft a joint research proposal (FRP) outlining roles, timelines, and data ownership agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.